Cas no 71636-61-8 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-)

71636-61-8 structure
Product Name:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-
CAS No:71636-61-8
Molecular Formula:C16H16CLNO2
Molecular Weight:370.66900
CID:563851
PubChem ID:24277934
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Properties
Names and Identifiers
-
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-
- 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- SKF 81297 HYDROBROMIDE
- (+/-)-6-CHLORO-7,8-DIHYDROXY-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl
- 6-Chlor-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin
- 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine-7,8-diol
- 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
- 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- C16H16ClNO2
- (±)-SKF-81297 hydrobromide
- (±)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-, hydrobromide, (1R)- (9CI)
- 71636-61-8
- SDCCGSBI-0051129.P002
- L000565
- NSC_1218
- CS-0011923
- 6-Chloro-PB hydrobromide
- SK&F-81297
- NCGC00025166-02
- NCGC00163159-01
- PDSP2_001510
- SK&F 81297
- DTXSID3043815
- cid_11957706
- Skf-81297
- PDSP1_001526
- NCGC00015910-03
- SCHEMBL398776
- BRD-A09828896-004-04-5
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-
- 9GBP09E08K
- CHEBI:91517
- SKF81297
- SKF 81297
- CHEMBL353335
- CCG-205236
- BDBM86282
- 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
- GHWJEDJMOVUXEC-UHFFFAOYSA-N
- R(+)SKF81297
- NCGC00015910-04
- SKF-81,297
- NCGC00015910-08
- (R)-SKF-81297 (hydrobromide)
- UNII-9GBP09E08K
- Lopac0_001162
- CAS_1218
- HY-12236A
- 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide
- GTPL938
- DA-48592
- DTXCID1023815
- BRD-A09828896-004-11-0
-
- MDL: MFCD00153782
- InChIKey: RMIJGBMRNYUZRG-UHFFFAOYSA-N
- Inchi: InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2
- SMILES: C1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C32)O)O)Cl
Computed Properties
- Exact Mass: 369.01300
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 289.087
- Heavy Atom Count: 20
- Complexity: 322
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 31
- Surface Charge: 0
- Topological Polar Surface Area: 52.5A^2
Experimental Properties
- LogP: 4.31570
- PSA: 52.49000
- Boiling Point: 467.3°C at 760 mmHg
- Flash Point: 236.4°C
- Solubility: H2O: 1.7 mg/mL
- Color/Form: Solids.
- Solubility: Not determined.
- Density: 1.299
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 227442-10mg |
6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide |
71636-61-8 | >98% | 10mg |
£162.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204283B-5 mg |
SKF 81297 hydrobromide, |
71636-61-8 | ≥98% | 5mg |
¥895.00 | 2023-07-10 |
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Related Literature
-
Eiry Kobatake,Yusuke Ikeda,Masayasu Mie Mater. Adv., 2022,3, 6262-6269
-
2. Back matter
-
Hokyung Kim,Hayeon Choi,Kyeong Su Min,Woo Joo Han,Jae Woo Park,Ki Tae Kim Chem. Commun., 2022,58, 13743-13746
-
Poojan K. Patel,Jignesh P. Dalvadi,Kishor H. Chikhalia RSC Adv., 2014,4, 55354-55361
-
5. Transformation of a 1D to 3D coordination polymer mediated by low temperature lattice solvent loss†Anthony S. R. Chesman,David R. Turner,Glen B. Deacon,Stuart R. Batten Chem. Commun., 2010,46, 4899-4901
-
Tobias Kaufmann,M. Talha Gokmen,Stefan Rinnen,Heinrich F. Arlinghaus,Filip Du Prez,Bart Jan Ravoo J. Mater. Chem., 2012,22, 6190-6199
-
Luis Rello,Martín Resano,Frank Vanhaecke J. Anal. At. Spectrom., 2013,28, 675-681
-
Xiaohong Bai,Zhefeng Fan J. Environ. Monit., 2009,11, 326-329
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ziqiang Wang,Hugang Zhang,Shuli Yin,Songliang Liu,Zechuan Dai,You Xu,Xiaonian Li,Liang Wang,Hongjing Wang Sustainable Energy Fuels, 2020,4, 2950-2955
71636-61-8 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-) Related Products
- 1785425-73-1(1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,3-triazole)
- 2228369-58-0(tert-butyl 2-(2-amino-1,1-difluoropropan-2-yl)pyrrolidine-1-carboxylate)
- 2171467-16-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-(4-methylphenyl)acetamidopropanoic acid)
- 2229168-76-5(1-(1-ethyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine)
- 2034572-92-2(N-{4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethyl}-4-methylthiophene-2-carboxamide)
- 2228579-43-7(3-(3-bromo-5-methylthiophen-2-yl)-3-hydroxypropanoic acid)
- 2137857-72-6(5-chloro-7-(difluoromethyl)-2-propyl-1,2,4triazolo1,5-apyridine)
- 2171648-35-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-4,4-dimethylpentanoic acid)
- 2227910-54-3((2S)-1-2-methoxy-3-(trifluoromethyl)phenylpropan-2-ol)
- 1481780-36-2(Benzeneethanol, β-methyl-2-(trifluoromethyl)-)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
http://www.chemnorm.com
Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent
http://www.atkchemical.com/

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent
http://www.chongdachem.com

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
